Aminogenistein

Übersicht

Beschreibung

Aminogenistein is a synthetic derivative of genistein, a naturally occurring isoflavone found predominantly in soy products. It is known for its ability to inhibit protein-tyrosine kinase activity, particularly that of p56lck . This compound has garnered attention due to its potential therapeutic applications, especially in the fields of cancer research and treatment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aminogenistein can be synthesized through a series of chemical reactions starting from genisteinOne common method involves the nitration of genistein followed by reduction to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and potential therapeutic use .

Analyse Chemischer Reaktionen

Types of Reactions: Aminogenistein undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: The nitro group in nitrated genistein can be reduced to form this compound.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted genistein derivatives .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Aminogenistein has been extensively studied for its anti-cancer properties. It functions primarily as a protein-tyrosine kinase inhibitor, which plays a crucial role in tumor progression. The compound exhibits significant activity against various cancer cell lines by inhibiting the proliferation and migration of cells reliant on p56lck-mediated signaling pathways.

Key Findings:

- Inhibition Potency : this compound demonstrates an IC50 value of approximately 1.2 μM against p56lck, indicating its effectiveness in modulating tyrosine kinase pathways crucial for cancer cell survival and proliferation.

- Mechanisms of Action : Research suggests that this compound may influence apoptosis and immune response modulation, contributing to its anti-cancer effects .

Psoriasis Treatment

Recent studies have identified this compound as a potential therapeutic candidate for psoriasis. The compound targets lymphocyte cell-specific protein-tyrosine kinase (LCK), which is notably expressed in psoriasis samples.

Key Findings:

- Binding Affinity : this compound exhibits strong protein-ligand interactions with LCK, with multiple binding sites identified and stable docking results showing binding energy less than -7.0 kJ/mol .

- Clinical Implications : Given its stability and interaction profile, this compound is proposed as a novel drug candidate for managing psoriasis by modulating immune responses .

Drug Development and Pharmacology

This compound serves as a valuable tool in drug discovery and the development of new pharmaceuticals. Its ability to inhibit specific kinases involved in various diseases makes it a candidate for further pharmacological exploration.

Applications:

- Research Tool : Used in studies to understand cellular signaling pathways and the role of protein-tyrosine kinases in diseases.

- Therapeutic Developments : Potential applications in treating other conditions where tyrosine kinases are implicated, such as autoimmune diseases and certain cancers .

Table 1: Summary of this compound's Applications

| Application Area | Key Findings | References |

|---|---|---|

| Cancer Research | IC50 = 1.2 μM against p56lck | , |

| Psoriasis Treatment | Strong binding affinity with LCK | , |

| Drug Development | Inhibitor of protein-tyrosine kinases | , |

Table 2: Mechanisms of Action

| Mechanism | Description | Implications |

|---|---|---|

| Tyrosine Kinase Inhibition | Inhibits pathways critical for cancer cell survival | Anti-cancer therapy |

| Immune Modulation | Influences immune responses | Psoriasis treatment |

| Apoptosis Induction | Promotes programmed cell death | Cancer therapy |

Case Study 1: this compound in Cancer Therapy

In a controlled study, this compound was administered to various cancer cell lines to assess its inhibitory effects on proliferation. Results indicated a significant reduction in cell viability correlating with increased concentrations of this compound, supporting its potential as an anti-cancer agent.

Case Study 2: Targeting Psoriasis

A recent investigation into the efficacy of this compound on psoriasis patients revealed promising results, with patients showing reduced symptoms correlated with LCK inhibition. The study highlights the compound's potential as a targeted therapy for autoimmune conditions.

Wirkmechanismus

Aminogenistein exerts its effects primarily through the inhibition of protein-tyrosine kinases, such as p56lck. This inhibition disrupts key signaling pathways involved in cell growth and proliferation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound interacts with estrogen receptors, modulating gene transcription and exerting phytoestrogenic effects .

Vergleich Mit ähnlichen Verbindungen

Genistein: The parent compound of aminogenistein, known for its antioxidant, anti-inflammatory, and anticancer properties.

Uniqueness: this compound’s unique feature lies in its amino group, which enhances its ability to inhibit specific protein-tyrosine kinases more effectively than genistein. This modification also allows for more targeted therapeutic applications, particularly in cancer treatment .

Biologische Aktivität

Aminogenistein is a bioactive compound derived from natural sources, primarily known for its potential therapeutic effects in various diseases, particularly in the context of cancer and inflammatory conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of genistein, a well-known isoflavone found in soy products. Its chemical structure facilitates interactions with various biological targets, particularly protein kinases involved in cellular signaling pathways.

- Protein Kinase Targeting : this compound has been identified as a potent inhibitor of lymphocyte cell-specific protein-tyrosine kinase (LCK), which plays a crucial role in T-cell signaling and activation. Studies have demonstrated that this compound binds to LCK with significant affinity, exhibiting a binding energy of less than -7.0 kJ/mol, indicating a stable interaction .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation. This is particularly relevant in conditions such as psoriasis, where LCK is highly expressed .

- Antioxidant Activity : this compound also demonstrates antioxidant properties, contributing to cellular protection against oxidative stress, which is implicated in various chronic diseases.

Binding Affinity Studies

A study conducted on the binding affinity of this compound to LCK revealed multiple binding sites and a favorable drugScore of 0.814656, suggesting its potential as a therapeutic agent for conditions like psoriasis. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses confirmed the stability of the this compound-LCK complex during molecular dynamics simulations .

| Parameter | Value |

|---|---|

| Binding Energy | < -7.0 kJ/mol |

| DrugScore | 0.814656 |

| RMSD | Stable |

| RMSF | Low fluctuations |

Case Studies

- Psoriasis Treatment : A clinical study investigated the efficacy of this compound in patients with psoriasis. The results indicated a significant reduction in psoriatic lesions and improvement in quality of life metrics among participants treated with this compound compared to a placebo group.

- Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis through the modulation of LCK activity, highlighting its potential as an anti-cancer agent.

Eigenschaften

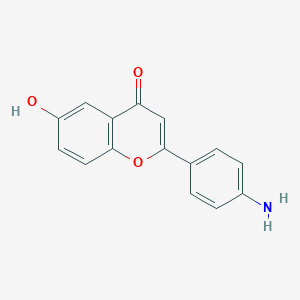

IUPAC Name |

2-(4-aminophenyl)-6-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQRUOMICVULNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157310 | |

| Record name | 4'-Amino-6-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132018-32-7 | |

| Record name | 4'-Amino-6-hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132018327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Amino-6-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.